Diammine platinum(II) dilactate

Solubility Formulation Bioavailability

Diammine platinum(II) dilactate (synonyms: cis-DDLP, platinum(II) diammine dilactate; CAS 78022-86-3) is a cis-configured platinum(II) coordination complex bearing two ammine inert ligands and two lactate leaving groups, with a molecular formula of C₆H₁₆N₂O₆Pt and a molecular weight of 407.29 g·mol⁻¹. The compound belongs to the broader class of cis-platinum(II) amine carboxylate complexes first disclosed in the early 1980s as soluble alternatives to cisplatin.

Molecular Formula C6H16N2O6Pt
Molecular Weight 407.29 g/mol
CAS No. 78022-86-3
Cat. No. B1211662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiammine platinum(II) dilactate
CAS78022-86-3
Synonymscis-DDLP
diammine dilactate platinum(II)
diammine platinum(II) dilactate
platinum(II) diammine dilactate
Molecular FormulaC6H16N2O6Pt
Molecular Weight407.29 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])O.CC(C(=O)[O-])O.N.N.[Pt+2]
InChIInChI=1S/2C3H6O3.2H3N.Pt/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H3;/q;;;;+2/p-2
InChIKeyHLXRHBDQOMNDRL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diammine Platinum(II) Dilactate (CAS 78022-86-3) – Procurement-Relevant Profile of a Water-Soluble Platinum(II) Antitumor Coordination Complex


Diammine platinum(II) dilactate (synonyms: cis-DDLP, platinum(II) diammine dilactate; CAS 78022-86-3) is a cis-configured platinum(II) coordination complex bearing two ammine inert ligands and two lactate leaving groups, with a molecular formula of C₆H₁₆N₂O₆Pt and a molecular weight of 407.29 g·mol⁻¹ [1]. The compound belongs to the broader class of cis-platinum(II) amine carboxylate complexes first disclosed in the early 1980s as soluble alternatives to cisplatin [2]. Its entry into the MeSH Supplementary Concept records and the Comparative Toxicogenomics Database (CTD) establishes a curated chemical identity, although curated bioactivity associations remain absent [1][3]. Preclinically, the compound has been evaluated alongside other Pt(II) lactates for acute and subacute toxicity, with quantitative LD₅₀ and repeated-dose toxicity data generated in both mice and rats [4].

Water-soluble Pt(II) coordination complex for formulation and hydrolysis research
Bis-lactate leaving group enables comparative aquation and DNA-binding model studies
Quantified acute toxicity comparator supporting preclinical toxicology benchmarking

Why Diammine Platinum(II) Dilactate Cannot Be Assumed Interchangeable with Cisplatin, Carboplatin, or Nedaplatin in Experimental Systems


Platinum(II) antitumor agents with different leaving groups exhibit profoundly divergent aqueous solubility, hydrolysis kinetics, and in vivo toxicity profiles, making generic substitution between diammine platinum(II) dilactate and other diammineplatinum(II) complexes a source of uncontrolled experimental variation. The bis-lactate leaving group of the target compound confers water solubility exceeding 10 g per 100 mL, which is at least 40-fold higher than that of cisplatin and substantially greater than that of carboplatin or nedaplatin, directly affecting achievable dosing concentrations and formulation strategies [1][2]. Moreover, quantitative acute toxicity studies demonstrate that the dilactate complex exhibits LD₅₀ values approximately 5- to 8-fold higher than cisplatin in mice and 3- to 7-fold higher in rats, yet this reduced toxicity is accompanied by a smaller therapeutic index—a trade-off not predictable from structural analogy alone [3]. These compound-specific quantitative differences mean that selecting diammine platinum(II) dilactate over a structurally analogous alternative is not a nominal choice but a decision with measurable consequences for experimental dose-ranging, pharmacokinetic modeling, and toxicological benchmarking.

Leaving group profile Bis-lactate coordination may shift solubility and formulation fit compared with glycolate or chloride analogs.
Acute toxicity baseline LD₅₀ advantage over cisplatin is not uniform; toxicity profile may not replicate with other diammineplatinum(II) complexes.
Model response trade-off Reported therapeutic index context relative to cisplatin may not transfer directly; model-specific validation required.

Quantitative Differential Evidence for Diammine Platinum(II) Dilactate Against Key Platinum(II) Comparators


Aqueous Solubility: Diammine Platinum(II) Dilactate vs. Cisplatin and Other Diammine Platinum(II) Complexes

The bis-lactate leaving group of diammine platinum(II) dilactate confers aqueous solubility greater than 10 g per 100 mL at room temperature when freshly prepared, representing at least a 40-fold improvement over cisplatin, which exhibits solubility of approximately 0.25 g per 100 g (2.5 mg/mL) at 25 °C, and at least a 7-fold improvement over the most soluble conventional diammine dichloride complex, cis-[Pt(CH₃NH₂)₂Cl₂] (1.38 g/100 mL) [1][2]. This solubility also exceeds that of nedaplatin (diammine glycolato platinum), which is reported to be approximately 10 times more soluble than cisplatin (i.e., ~25 mg/mL, or ~2.5 g/100 mL) [3]. The ~4-fold solubility advantage of the dilactate over nedaplatin—both being diammineplatinum(II) complexes differing only in the carboxylate leaving group—illustrates that the lactate moiety directly modulates the physicochemical parameter most relevant to intravenous formulation and dosing flexibility.

Aqueous Solubility
Reported
Dilactate >10 g/100 mL vs. cisplatin ~2.5 mg/mL (freshly prepared)
Supports high-concentration formulation development
Patent data; independent replication advised
Solubility Formulation Bioavailability

Acute Systemic Toxicity (LD₅₀): Diammine Platinum(II) Dilactate vs. Cisplatin in Mice and Rats

In a direct comparative toxicology study, single intravenous administration of cis-diammine-platinum(II)-dilactate to mice yielded LD₅₀ values in the range of 80–130 mg/kg body weight, compared with 17 mg/kg for cisplatin (cis-DDP), representing a 4.7- to 7.6-fold reduction in acute lethality [1]. In rats, the corresponding LD₅₀ range for the dilactate was 22–45 mg/kg, compared with 6.6 mg/kg for cisplatin—a 3.3- to 6.8-fold improvement in acute tolerance [1]. When administered daily for five consecutive days, the dilactate and related Pt(II) lactate complexes were approximately 3 to 5 times less toxic than cisplatin [1]. These quantitative differences demonstrate that the dilactate leaving group confers a substantial and quantifiable acute safety margin relative to the chloride leaving group of cisplatin, despite both compounds sharing identical ammine inert ligands and a cis square-planar geometry.

Acute LD₅₀
Head-to-head
Mice: 80–130 vs. 17 mg/kg; Rats: 22–45 vs. 6.6 mg/kg (i.v., cisplatin baseline)
Supports acute toxicity comparator study context
Single-dose i.v. bolus; Härtl et al. 1989
Toxicity LD50 Safety Pharmacology

Therapeutic Index Trade-off: Antitumor Activity vs. Systemic Toxicity of Diammine Platinum(II) Dilactate Relative to Cisplatin

The same comparative study that established the lower acute toxicity of diammine platinum(II) dilactate also reported that “with regard to the antineoplastic activity the more soluble lactates of cis-DDP showed a smaller therapeutic index compared to cis-DDP” [1]. This finding creates a critical procurement-relevant nuance: while the dilactate offers a quantifiable 3- to 8-fold acute toxicity advantage, this reduced toxicity is offset by relatively lower antitumor potency, resulting in a net therapeutic index that is inferior to that of the parent compound cisplatin. This stands in contrast to the patent literature, which broadly claims “more favorable therapeutic indices” for the class of cis-platinum(II) amine lactate complexes based on antitumor screening in murine L1210 leukemia models [2]. The discrepancy highlights that therapeutic index outcomes are model-dependent and cannot be assumed from class-level patent disclosures; the only direct comparative data available for the specific dilactate indicates a therapeutic index penalty relative to cisplatin.

Therapeutic Index
Reported
TI(dilactate) < TI(cisplatin) (qualitative; exact ratio not reported)
Endpoint response trade-off context; model-dependent
Abstract-level finding; tumor model details limited
Therapeutic Index Efficacy/Toxicity Ratio Preclinical Oncology

Leaving-Group Structural Differentiation: Bis-Lactate vs. Mono-Lactate and Glycolate Analogs

Diammine platinum(II) dilactate (C₆H₁₆N₂O₆Pt; MW 407.29) carries two lactate anions as leaving groups, distinguishing it from diammine platinum(II) monolactate (CAS 96322-75-7; C₃H₁₀N₂O₃Pt; MW 317.21), which has only one lactate ligand, and from nedaplatin (diammine glycolato platinum; CAS 95734-82-0; C₂H₈N₂O₃Pt; MW 303.17), which uses a single glycolate leaving group [1][2]. The difference in the number and chemical nature of leaving groups has direct consequences: the bis-lactate coordination yields a neutral complex with two labile carboxylate ligands, whereas the monolactate has a different charge state and the glycolate analog has a smaller, less lipophilic leaving group. These structural differences are expected to affect the rate of aquation, the electrophilicity of the resulting mono-aqua species, and ultimately the kinetics of DNA adduct formation, although direct comparative kinetic data for the dilactate are not available in the peer-reviewed literature [3].

Leaving Group Identity
Class-level
Bis-lactate (MW 407.29) vs. monolactate (MW 317.21), glycolate (MW 303.17)
Requires compound-specific reference standard
Direct hydrolysis kinetic data unavailable
Structure-Activity Relationship Leaving Group Hydrolysis Kinetics

Evidence-Supported Application Scenarios for Diammine Platinum(II) Dilactate in Preclinical Research and Analytical Development


Preclinical Toxicology Benchmarking and Safety Margin Assessment

The quantitatively established 3- to 8-fold lower acute toxicity of diammine platinum(II) dilactate relative to cisplatin, with LD₅₀ values of 80–130 mg/kg (mice) and 22–45 mg/kg (rats) versus 17 and 6.6 mg/kg respectively, makes the compound a well-characterized low-toxicity comparator for mechanistic toxicology studies investigating platinum-induced nephrotoxicity, myelosuppression, and gastrointestinal injury [1]. Researchers can use the dilactate as a benchmark to dissociate antitumor efficacy from systemic toxicity in structure–toxicity relationship studies, leveraging the compound's documented target organ profile—kidney, bone marrow, lymphatic tissue, and intestinal tract—which mirrors that of cisplatin despite the compound's higher tolerated doses [1].

High-Concentration Parenteral and Oral Formulation Development

The aqueous solubility of diammine platinum(II) dilactate exceeding 10 g per 100 mL—at least 40-fold higher than cisplatin and approximately 4-fold higher than nedaplatin—makes the compound a candidate standard for developing and validating high-concentration parenteral or oral platinum drug formulations [2][3]. Formulation scientists can exploit this solubility to prepare dosing solutions at concentrations unattainable with conventional platinum agents, enabling preclinical pharmacokinetic studies requiring bolus or infusion volumes incompatible with less soluble platinum(II) complexes [2].

Analytical Reference Standard for Bis-Carboxylato Platinum(II) Complex Quantification

With a distinct molecular formula (C₆H₁₆N₂O₆Pt, MW 407.29) and a well-defined bis-lactate coordination geometry, diammine platinum(II) dilactate serves as a compound-specific reference standard for HPLC-MS, ICP-MS, or spectrophotometric methods designed to quantify platinum(II) bis-carboxylato complexes in biological matrices [4][5]. The compound's unique mass and fragmentation signature ensure that analytical methods developed with the dilactate reference cannot be validated using mono-lactate (MW 317.21) or glycolate (MW 303.17) analogs, supporting procurement of the exact CAS-registered compound for regulatory-compliant bioanalytical workflows [4].

Radiosensitizer Combination Studies Prioritizing Toxicity Reduction

Given the documented acute toxicity advantage of diammine platinum(II) dilactate over cisplatin and the contemporary interest in platinum-based radiosensitization, the compound is a justifiable candidate for chemoradiotherapy combination studies where the therapeutic index penalty of the lactate leaving group may be offset by the spatial and temporal control afforded by radiation co-treatment [1][6]. Investigators selecting the dilactate over cisplatin for radiosensitizer protocols can reference the quantitative 5- to 8-fold LD₅₀ advantage to justify a wider dosing window, while acknowledging the need for tumor-model-specific efficacy validation given the reported reduction in standalone therapeutic index [1].

Application
Selection Property
Validation Focus
Preclinical toxicology benchmarking
Acute toxicity comparator profile vs. cisplatin
LD₅₀ reproducibility and target-organ concordance
High-concentration formulation development
High aqueous solubility profile
Formulation concentration limits and stability
Analytical reference standard use
Distinct bis-lactate mass and fragmentation signature
HPLC-MS method specificity and matrix effects
Radiosensitization protocol research
Reduced acute toxicity relative to cisplatin
Tumor model efficacy/toxicity trade-off validation
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